3-Methylisoquinoline hydrochloride 3-Methylisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16006990
InChI: InChI=1S/C10H9N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-7H,1H3;1H
SMILES:
Molecular Formula: C10H10ClN
Molecular Weight: 179.64 g/mol

3-Methylisoquinoline hydrochloride

CAS No.:

Cat. No.: VC16006990

Molecular Formula: C10H10ClN

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

3-Methylisoquinoline hydrochloride -

Specification

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
IUPAC Name 3-methylisoquinoline;hydrochloride
Standard InChI InChI=1S/C10H9N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-7H,1H3;1H
Standard InChI Key ZVOSPBMQLPRLHP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC=CC=C2C=N1.Cl

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 3-methylisoquinoline hydrochloride consists of a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, with a methyl group at the 3-position (Figure 1). The hydrochloride salt enhances the compound’s solubility in polar solvents, making it suitable for further chemical modifications or biological assays .

Table 1: Key Physicochemical Properties of 3-Methylisoquinoline Hydrochloride

PropertyValueSource
Molecular FormulaC10H10ClN\text{C}_{10}\text{H}_{10}\text{ClN}
Molecular Weight179.64 g/mol
CAS Number54304-65-3
Parent Compound (Base)3-Methylisoquinoline
Parent Molecular Weight143.19 g/mol

The compound’s aromaticity and electron-rich nature facilitate participation in electrophilic substitution reactions, while the methyl group introduces steric effects that influence regioselectivity in synthetic pathways .

Synthetic Methodologies

Microwave-Assisted 6π-Electron Cyclization

A breakthrough in synthesizing 3-methylisoquinoline derivatives was achieved through a one-pot microwave-assisted protocol involving 6π-electron cyclization/aromatization of 1-azatriene intermediates . This method, developed by Vargas et al., employs 2-propenylbenzaldehydes and 1,1-dimethylhydrazine in trifluorotoluene (PhCF₃) under microwave irradiation (180°C, 250 W). The reaction proceeds via hydrazone formation, followed by cyclization and elimination of dimethylamine (Me2NH\text{Me}_2\text{NH}) to yield 3-methylisoquinoline (Figure 2) .

Key Advantages of the Microwave Approach:

  • Reduced Reaction Time: Conventional heating requires 12–24 hours, whereas microwaves complete the process in 1–2 hours.

  • Improved Atom Economy: Byproducts like Me2NH\text{Me}_2\text{NH} are volatile and easily removed, simplifying purification.

  • Functional Group Tolerance: The method accommodates ethers, phenols, and sulfonates, broadening substrate scope .

Alternative Synthetic Routes

While the microwave method dominates recent literature, traditional approaches include:

  • Catalytic Hydrogenation: Reduction of 3-methylisoquinoline precursors using palladium on carbon (Pd/C\text{Pd/C}) under hydrogen gas .

  • Acid-Mediated Cyclization: Treatment of β-methylstyrene derivatives with hydrochloric acid to induce ring closure .

Structural Characterization and Analytical Techniques

Accurate characterization of 3-methylisoquinoline hydrochloride relies on advanced spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and the methyl group (δ 2.4–2.6 ppm) confirm regiochemistry .

  • ¹³C NMR: Peaks at δ 20–25 ppm (methyl carbon) and δ 120–150 ppm (aromatic carbons) validate the scaffold .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >98%, critical for pharmaceutical applications .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 179.64 ([M+H]⁺), corroborating the molecular formula .

Challenges and Limitations

  • Stereochemical Control: Achieving enantiopure derivatives remains challenging due to the planar aromatic system.

  • Scalability: Microwave methods require specialized equipment, limiting industrial adoption .

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